molecular formula C21H25ClN2O3 B4440634 N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4440634
M. Wt: 388.9 g/mol
InChI Key: JWFXTGWLJNGOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as CP-122,288, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is not fully understood. However, it is believed to interact with the dopamine D3 receptor and the serotonin 5-HT1A receptor. These receptors are known to be involved in the regulation of mood, anxiety, and addiction. This compound has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been shown to increase the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide for lab experiments is its high selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. This allows for more precise investigations into the mechanisms of action of these receptors. However, one of the limitations of this compound is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its use in certain experiments where high doses are required.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further investigations into the mechanisms of action of this compound may also lead to the development of more potent and selective compounds with similar therapeutic effects. Additionally, investigations into the safety and toxicity of this compound are necessary for its potential use in clinical settings.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-19-13-18(20(27-2)12-17(19)22)23-21(25)16-8-6-15(7-9-16)14-24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFXTGWLJNGOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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